molecular formula C9H14N2O3 B13247694 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13247694
M. Wt: 198.22 g/mol
InChI Key: ZPVDNPHRAWLSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a synthetic oxazolidinone derivative designed for advanced antibacterial research and development. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococcus (VRE) . The structural motif of incorporating a piperidinyl group, as seen in this compound, is a common strategy in medicinal chemistry to optimize the pharmacokinetic properties and binding affinity of small molecule therapeutics . Researchers can utilize this compound as a key intermediate or a novel chemical entity in programs aimed at addressing the growing global challenge of antibacterial resistance. It is suitable for in vitro bacteriostatic studies, morphological and kinetic analyses of bacterial growth, and molecular docking simulations to investigate ligand-target interactions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

3-(piperidin-3-ylmethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C9H14N2O3/c12-8-6-14-9(13)11(8)5-7-2-1-3-10-4-7/h7,10H,1-6H2

InChI Key

ZPVDNPHRAWLSFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C(=O)COC2=O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Reactions

  • General Strategy : A common method involves the reaction of piperidine derivatives bearing a functionalized side chain (such as an aminoalkyl or hydroxymethyl substituent) with reagents that form the oxazolidine-2,4-dione ring via intramolecular cyclization.

  • Typical Conditions : Acidic or basic catalysis is employed to promote cyclization, often using solvents like acetic acid, methanol, or water under reflux or controlled temperature conditions.

  • Example Reagents : N-Boc-protected piperidine derivatives, amino acids or their derivatives, and carbonyl compounds (such as chloroacetyl chloride or equivalents) are used to build the ring system.

Ugi Multicomponent Coupling Followed by Cyclization

  • Method Overview : The Ugi four-component reaction (Ugi-4CR) has been applied to synthesize related spirodiketopiperazines and oxazolidine derivatives. This involves coupling an amine (e.g., piperidine derivative), an amino acid, an isonitrile, and a carbonyl compound to form a linear intermediate that undergoes deprotection and cyclization under acidic conditions to yield the oxazolidine-2,4-dione ring system.

  • Advantages : This method allows structural diversity and stereochemical control, facilitating the synthesis of optically active compounds.

  • Typical Conditions : The reaction is performed in solvents such as methanol or ethanol, followed by acid-mediated cyclization (e.g., trifluoroacetic acid).

Oxidation and Reduction Steps in Intermediate Synthesis

  • Oxidation : Piperidine alcohol derivatives can be oxidized to ketones using oxidants like potassium permanganate or hydrogen peroxide in acetic acid or aqueous media, which serve as key intermediates for subsequent ring formation.

  • Reduction : Lithium aluminum hydride or sodium borohydride in ether or methanol can reduce intermediates to alcohols or amines required for cyclization.

Substitution Reactions

  • Alkyl halides react with piperidine derivatives under basic conditions (e.g., sodium hydroxide) to introduce the methylene bridge connecting the piperidine and oxazolidine-2,4-dione rings.

Catalytic and Green Chemistry Approaches

  • Recent advances include the use of heterogeneous catalysts such as β-cyclodextrin-SO3H in water, which provide greener, safer, and more efficient routes to oxazolidine and related heterocycles with high yields and easy product isolation.

  • Reaction conditions have been optimized to use mild temperatures, environmentally benign solvents, and reusable catalysts, enhancing sustainability.

Method Type Reagents/Intermediates Conditions Key Advantages
Condensation & Cyclization Piperidine derivatives, amino acids, carbonyl compounds Acidic/basic catalysis, reflux in acetic acid, methanol Straightforward ring closure, moderate yields
Ugi Multicomponent Coupling Amine (piperidine), amino acid, isonitrile, aldehyde Methanol/ethanol, acidic deprotection and cyclization Structural diversity, stereocontrol
Oxidation Piperidine alcohols, KMnO4 or H2O2 Acetic acid or water, room temp to reflux Preparation of key ketone intermediates
Reduction Ketones, LiAlH4 or NaBH4 Ether or methanol, low temperature Conversion to alcohols or amines for cyclization
Substitution Alkyl halides, piperidine derivatives Base (NaOH), moderate temperature Introduction of methylene bridge
Green Catalysis β-Cyclodextrin-SO3H catalyst, water Mild temperature, heterogeneous catalyst High yield, reusable catalyst, eco-friendly
  • The dual ring structure combining piperidine and oxazolidine-2,4-dione imparts unique biological activities, including antimicrobial and anticancer effects, attributed to its ability to bind molecular targets modulating enzyme or receptor activity.

  • Structural analogues such as linezolid (an oxazolidinone antibiotic) and fluorinated piperidine-oxazolidine derivatives highlight the importance of this scaffold in medicinal chemistry.

  • The Ugi reaction-based synthetic routes enable rapid generation of compound libraries for biological screening, facilitating drug discovery.

  • Green chemistry protocols employing biopolymer-based solid acid catalysts demonstrate the potential for sustainable synthesis of oxazolidine derivatives.

The preparation of 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione involves versatile synthetic strategies centered on condensation, cyclization, multicomponent coupling, and functional group transformations. Advances in catalytic and green methodologies have enhanced the efficiency and sustainability of these syntheses. The compound’s structural features and synthetic accessibility continue to support its exploration in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, applications, and physicochemical properties of 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione and its analogues:

Compound Name Substituents Application Key Features References
This compound Piperidin-3-ylmethyl at position 3 Under investigation Piperidine moiety for bioactivity; potential CNS or enzyme targeting -
Vinclozolin (3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione) 3,5-Dichlorophenyl, 5-ethenyl, 5-methyl Fungicide (expired) Dihedral angle (77.55°); Cl-Cl interactions in crystal structure
3-Benzyl-1,3-oxazolidine-2,4-dione Benzyl at position 3 Unknown Simple aromatic substituent; lacks nitrogen heterocycle
Famoxadone (3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione) Anilino, 4-phenoxyphenyl, methyl Fungicide Multiple aromatic groups; broad-spectrum activity
Pentoxazone (3-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropylidene-1,3-oxazolidine-2,4-dione) Chloro-cyclopentyloxy-fluorophenyl, isopropylidene Herbicide Bulky substituents for herbicidal selectivity
(5R)-5-Phenyl-1,3-oxazolidine-2,4-dione Phenyl at position 5 (R-configuration) Unknown Stereospecific configuration; potential chiral activity

Key Comparisons

Substituent Effects on Bioactivity
  • Vinclozolin : The 3,5-dichlorophenyl group confers fungicidal activity by inhibiting spore formation in fungi . Its crystal structure relies on Cl-Cl interactions (3.44–3.58 Å) and hydrogen bonding .
  • Famoxadone: The anilino and phenoxyphenyl groups enhance antifungal efficacy by interacting with fungal cell membranes or enzymes .
  • Target Compound : The piperidinylmethyl group may enable interactions with mammalian targets (e.g., neurotransmitter receptors or kinases) due to the basic nitrogen in piperidine.
Physical and Chemical Properties
  • Crystallinity : Vinclozolin forms a stable 3D architecture via C–H···O hydrogen bonds and halogen interactions , whereas the target compound’s piperidine group may promote hydrogen bonding with biological matrices.
  • Solubility : Piperidine derivatives often exhibit improved water solubility compared to purely aromatic analogues (e.g., 3-benzyl derivatives) due to amine protonation.

Biological Activity

3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS Number 863377-96-2
Density N/A
Boiling Point N/A
Melting Point N/A

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with suitable carbonyl compounds under controlled conditions to yield the oxazolidine derivative. Various synthetic routes have been explored to optimize yield and purity.

Antitumor Activity

Research indicates that compounds related to oxazolidine derivatives exhibit antitumor properties. A study demonstrated that certain oxazolidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of oxazolidine derivatives have also been documented. For instance, derivatives similar to this compound have been shown to inhibit bacterial growth effectively in vitro. The activity against common pathogens such as Staphylococcus aureus and Candida albicans suggests potential for therapeutic applications in treating infections .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been noted to interfere with bacterial ribosomal function.
  • Cell Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial cell membranes.
  • Apoptosis Induction in Cancer Cells : The compound may activate pathways leading to programmed cell death in tumor cells.

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines (e.g., HeLa and MCF7), this compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity. The study concluded that the compound could serve as a lead for further development in cancer therapeutics .

Case Study 2: Antibacterial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that the oxazolidine derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential role as a novel antibacterial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Piperidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione, and how can reaction yields be optimized?

  • Methodology :

  • Use multi-step synthesis involving piperidine derivatives and oxazolidine precursors, with solvents like dichloromethane or ether and catalysts such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) .
  • Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using fractional factorial design to identify critical parameters .
  • Purify intermediates via column chromatography and confirm purity using TLC (Rf values) and NMR (integration ratios) .

Q. How can researchers characterize the compound’s structure and resolve spectral data discrepancies?

  • Methodology :

  • Perform 1H^1H-NMR and 13C^{13}C-NMR to confirm backbone connectivity, with attention to coupling constants for stereochemical assignments .
  • Use IR spectroscopy to verify carbonyl (C=O) and amine (N-H) functional groups. Cross-reference with computational spectra (e.g., PubChem data) to resolve ambiguities .
  • Validate purity via HPLC (retention time) and mass spectrometry (molecular ion peak) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Follow GHS guidelines for unclassified compounds: use PPE (gloves, lab coats), ensure ventilation, and avoid inhalation/skin contact .
  • Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
  • Develop an emergency response plan for spills, including neutralization with inert adsorbents and disposal via certified waste management .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Use quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. Validate predictions with experimental kinetic studies .
  • Apply COMSOL Multiphysics for process simulation, integrating AI to optimize parameters like residence time and mixing efficiency .
  • Compare computed vs. experimental ΔG\Delta G^\ddagger values to refine force fields .

Q. What strategies resolve contradictions between theoretical and experimental solubility/stability data?

  • Methodology :

  • Perform solubility assays in varied solvents (polar/aprotic) and correlate with Hansen solubility parameters. Use phase diagrams to identify metastable polymorphs .
  • Investigate degradation pathways via accelerated stability testing (40°C/75% RH) and LC-MS to detect byproducts .
  • Apply machine learning to predict discrepancies caused by impurities or solvent interactions .

Q. How can researchers design experiments to explore the compound’s polymorphic behavior?

  • Methodology :

  • Screen for polymorphs using solvent evaporation, slurry conversion, and cooling crystallization. Characterize forms via PXRD and DSC .
  • Quantify thermodynamic stability (e.g., van’t Hoff plots) and kinetic nucleation rates using microscopy and turbidity measurements .
  • Cross-validate with synchrotron X-ray diffraction for high-resolution structural data .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • Use factorial design to systematically vary substituents (e.g., piperidine methylation, oxazolidine substitution) and assess bioactivity .
  • Apply QSAR models (e.g., CoMFA) to correlate electronic/steric descriptors with activity. Validate via in vitro assays (e.g., enzyme inhibition) .
  • Synthesize isotopically labeled analogs (e.g., 13C^{13}C) for mechanistic tracer studies .

Q. How can hybrid computational-experimental workflows accelerate reaction discovery for this compound?

  • Methodology :

  • Integrate automated reaction screening (e.g., high-throughput robotics) with real-time DFT calculations to prioritize viable pathways .
  • Use cheminformatics tools (e.g., RDKit) to generate virtual libraries of derivatives and predict regioselectivity .
  • Validate predictions with microfluidic reactors to minimize reagent use and scale-up risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.